5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It has the molecular formula C7H5ClN2 . This compound is part of a class of molecules known as pyrrolopyrazines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of “5-Chloro-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One specific method involves the synthesis of this compound from 3-Pyridinamine, 6-chloro-2-[(1E)-2-ethoxyethenyl]- .
Molecular Structure Analysis
The molecular structure of “5-Chloro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of this compound is Clc1ccc2[nH]ccc2n1 .
Chemical Reactions Analysis
“5-Chloro-1H-pyrrolo[2,3-b]pyridine” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . These compounds have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Physical and Chemical Properties Analysis
“5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 152.58 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Heterocyclic Structures
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is utilized in the synthesis of novel heterocyclic structures. A method based on Fischer reaction in polyphosphoric acid is proposed for synthesizing previously unknown heterocyclic structures that contain this system. This method is particularly effective for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various substituents (Alekseev et al., 2017).
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
This compound is also instrumental in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This process involves oxidation of tosylhydrazones and intramolecular 1,3-dipolar cycloaddition to yield tricyclic heterocycles (H. A. A. El-Nabi, 2004).
Role in Synthesizing 7-Azaindoles
It serves as a building block for synthesizing 4-substituted 7-azaindole derivatives. The reaction involves nucleophilic displacement, highlighting its versatility in creating diverse molecular structures (Figueroa‐Pérez et al., 2006).
Antibacterial Agents Synthesis
Some compounds synthesized from this compound have been screened as potential antibacterial agents. This application demonstrates its potential in medicinal chemistry and drug discovery (Abdel-Mohsen & Geies, 2008).
Experimental Charge Density Analysis
The compound has been studied for its experimental charge density distribution using high-resolution X-ray diffraction data. This research provides insights into the topological features and electronic structure of the molecule, which is crucial for understanding its chemical behavior (Hazra et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQPBKTGZVZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744186 | |
Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417422-02-6 | |
Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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